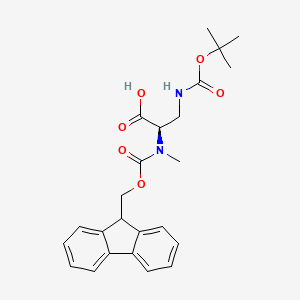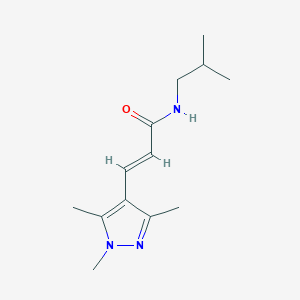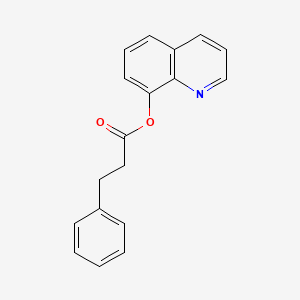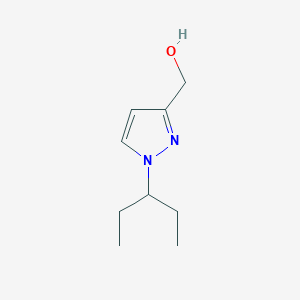
4-(methanesulfonylmethyl)-N-(2-methylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(methanesulfonylmethyl)-N-(2-methylpropyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a methanesulfonylmethyl group and an isobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methanesulfonylmethyl)-N-(2-methylpropyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Methanesulfonylmethyl Group: This step involves the sulfonylation of the benzamide core using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Isobutyl Group: The final step is the alkylation of the benzamide nitrogen with an isobutyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
4-(methanesulfonylmethyl)-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form amine derivatives.
Substitution: The methanesulfonylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-(methanesulfonylmethyl)-N-(2-methylpropyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(methanesulfonylmethyl)-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The isobutyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
4-(methylsulfonyl)benzamide: Lacks the isobutyl group, resulting in different physicochemical properties.
N-(2-methylpropyl)benzamide: Lacks the methanesulfonylmethyl group, affecting its reactivity and biological activity.
4-(methanesulfonylmethyl)benzoic acid: Contains a carboxylic acid group instead of the amide group, leading to different chemical behavior.
Uniqueness
4-(methanesulfonylmethyl)-N-(2-methylpropyl)benzamide is unique due to the presence of both the methanesulfonylmethyl and isobutyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H19NO3S |
|---|---|
分子量 |
269.36 g/mol |
IUPAC名 |
N-(2-methylpropyl)-4-(methylsulfonylmethyl)benzamide |
InChI |
InChI=1S/C13H19NO3S/c1-10(2)8-14-13(15)12-6-4-11(5-7-12)9-18(3,16)17/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
InChIキー |
ZBDKXOSVSLXEEY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)CS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


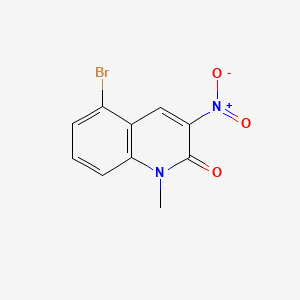
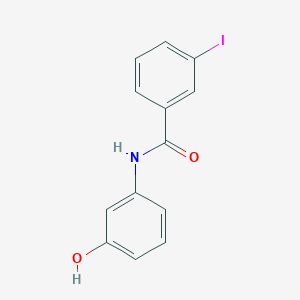

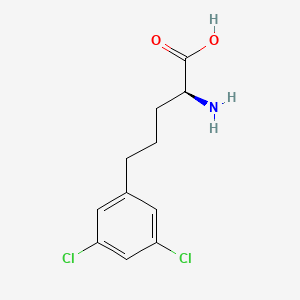
![n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine](/img/structure/B14906494.png)
